2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-fluorophenyl)acetamide
Description
The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-fluorophenyl)acetamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrimidoazepin core fused with a 1,2,4-oxadiazole ring and an acetamide group substituted with a 2-fluorophenyl moiety. Its structural complexity arises from the combination of multiple fused rings and functional groups, which are hypothesized to influence its bioactivity and pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O4/c1-2-17-24-19(25-31-17)18-15-10-4-3-7-11-26(15)21(30)27(20(18)29)12-16(28)23-14-9-6-5-8-13(14)22/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVSHHIDMILYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyrimidoazepine core. The final step involves the acylation of the intermediate with 2-fluoroaniline to yield the target compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Compound A shares its core pyrimidoazepin-oxadiazole scaffold with several analogs, differing primarily in substituent groups. Key examples include:
Key Observations :
Computational Similarity and Bioactivity Profiling
Structural similarity metrics, such as the Tanimoto coefficient and Morgan fingerprints , are critical for comparing Compound A with analogs. For example:
- Tanimoto-based similarity searches (threshold >0.8) group compounds with shared Murcko scaffolds or Morgan fingerprint correlations .
- Compound A and its analogs likely cluster together in chemical space networks due to their conserved pyrimidoazepin-oxadiazole scaffold, enabling bioactivity comparisons .
Evidence from hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset analysis) suggests that compounds with structural similarities to Compound A may exhibit overlapping modes of action, such as kinase or epigenetic enzyme inhibition . For instance, the FLAP inhibitor BI 665915 shares oxadiazole motifs and demonstrates nanomolar binding potency, highlighting the pharmacophore significance of this ring system .
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Modifications : Substitution at the oxadiazole 3-position (e.g., ethyl vs. methyl) impacts metabolic stability. Ethyl groups may reduce oxidative degradation compared to smaller alkyl chains .
- Scaffold Rigidity : The fused pyrimidoazepin system enforces conformational rigidity, which may enhance selectivity but reduce solubility—a trade-off observed in analogs with similar fused-ring systems .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : Ethyl-substituted oxadiazoles (logP ~3.5) are more lipophilic than methyl analogs (logP ~2.8), affecting absorption and distribution .
- Metabolic Stability: Fluorinated aryl groups (e.g., 2-fluorophenyl) may slow CYP450-mediated metabolism compared to non-halogenated analogs .
- Solubility: The polar 1,3-dioxo group in the pyrimidoazepin core could enhance aqueous solubility relative to non-polar scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
